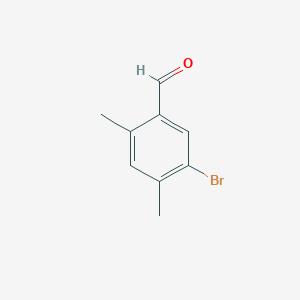
(R)-Methyl 2-(2-chloroacetamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-(2-chloroacetamido)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a propanoate ester
作用机制
Target of Action
It’s known that 2-chloroacetamide, a related compound, has been used as a herbicide and biocide in agriculture, glues, paints, and coatings . It’s also known to inhibit very-long-chain fatty acid elongase .
Mode of Action
It’s known that 2-chloroacetamide inhibits very-long-chain fatty acid elongase , which suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might interact with similar targets and cause changes in the biochemical processes involving these targets.
Biochemical Pathways
The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might affect the synthesis of very-long-chain fatty acids, which are crucial components of various lipids and play essential roles in numerous biological functions.
Pharmacokinetics
The pharmacokinetics of related compounds, such as nitrazepam, have been studied . These studies might provide some insights into the potential ADME properties of ®-Methyl 2-(2-chloroacetamido)propanoate.
Result of Action
The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might cause changes in the synthesis of very-long-chain fatty acids, affecting various biological functions.
Action Environment
It’s known that 2-chloroacetamide is used as a herbicide and biocide in various environments, including agriculture, glues, paints, and coatings , suggesting that ®-Methyl 2-(2-chloroacetamido)propanoate might also be influenced by various environmental factors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(2-chloroacetamido)propanoate typically involves the esterification of ®-2-amino-2-methylpropanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of ®-Methyl 2-(2-chloroacetamido)propanoate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Types of Reactions:
Substitution Reactions: The chloroacetamido group in ®-Methyl 2-(2-chloroacetamido)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: While the compound itself is relatively stable, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Formation of substituted amides or thioamides.
Hydrolysis: Formation of ®-2-amino-2-methylpropanoic acid and methanol.
Oxidation: Formation of nitroso or nitro derivatives.
科学研究应用
®-Methyl 2-(2-chloroacetamido)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is utilized in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
相似化合物的比较
(S)-Methyl 2-(2-chloroacetamido)propanoate: The enantiomer of the compound, which may exhibit different biological activities and properties.
Methyl 2-(2-bromoacetamido)propanoate: A similar compound with a bromoacetamido group instead of a chloroacetamido group, which may have different reactivity and applications.
Ethyl 2-(2-chloroacetamido)propanoate: A homologous compound with an ethyl ester group, which may have different solubility and stability properties.
Uniqueness: ®-Methyl 2-(2-chloroacetamido)propanoate is unique due to its specific stereochemistry and the presence of the chloroacetamido group, which imparts distinct reactivity and biological activity. Its ability to form stable covalent bonds with nucleophilic residues makes it a valuable tool in medicinal chemistry and biological research.
属性
IUPAC Name |
methyl (2R)-2-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)


![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)




![Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B6316929.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)


